N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide
CAS No.: 1060353-99-2
Cat. No.: VC11919129
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060353-99-2 |
|---|---|
| Molecular Formula | C13H12N2O3 |
| Molecular Weight | 244.25 g/mol |
| IUPAC Name | N-[4-(2-amino-2-oxoethyl)phenyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H12N2O3/c14-12(16)8-9-3-5-10(6-4-9)15-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,14,16)(H,15,17) |
| Standard InChI Key | XICALJXRBXMYBY-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide (C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>) integrates two pharmacophoric elements: a furan-2-carboxamide group and a 4-(carbamoylmethyl)phenyl substituent. The furan ring, a five-membered oxygen-containing heterocycle, contributes to electron-rich aromaticity, while the carboxamide linkage (-CONH<sub>2</sub>) enhances hydrogen-bonding capacity. The phenyl group’s para-position is functionalized with a carbamoylmethyl (-CH<sub>2</sub>CONH<sub>2</sub>) side chain, introducing steric bulk and additional hydrogen-bond donors.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>13</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 260.25 g/mol |
| IUPAC Name | N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide |
| Topological Polar SA | 96.7 Ų |
| Hydrogen Bond Donors | 3 |
Spectroscopic Characterization
Structural validation typically employs nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The <sup>1</sup>H-NMR spectrum exhibits distinct signals for the furan ring protons (δ 6.45–7.35 ppm) and the phenyl group (δ 7.25–7.65 ppm). The carboxamide NH<sub>2</sub> protons resonate as broad singlets near δ 6.8–7.2 ppm, while IR spectra show characteristic stretches for amide C=O (~1650 cm<sup>−1</sup>) and N-H (~3300 cm<sup>−1</sup>) .
Synthesis and Optimization
Reaction Pathways
The synthesis of N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide involves a two-step protocol:
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Furan-2-carboxylic Acid Activation: Conversion to the acid chloride using thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride, followed by reaction with 4-(aminomethyl)phenylcarbamoyl chloride.
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Coupling Reaction: Amide bond formation via Schotten-Baumann conditions, employing aqueous sodium hydroxide to facilitate nucleophilic acyl substitution.
Table 2: Representative Synthetic Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Acid Chloride Formation | SOCl<sub>2</sub>, DMF | 85–92 |
| Amide Coupling | NaOH, RT, 12 h | 68–75 |
Process Optimization
Key parameters influencing yield include:
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Temperature: Excessively high temperatures (>40°C) promote hydrolysis of the acid chloride.
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Solvent Choice: Tetrahydrofuran (THF) outperforms dichloromethane (DCM) in minimizing side reactions.
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Stoichiometry: A 1.2:1 molar ratio of acid chloride to amine ensures complete conversion .
Physicochemical Properties
Solubility and Stability
N-[4-(Carbamoylmethyl)phenyl]furan-2-carboxamide exhibits limited aqueous solubility (~2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, 45 mg/mL). Stability studies indicate decomposition <5% after 6 months at −20°C, though photodegradation occurs under UV light (λ = 254 nm) .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 178–182°C, with no polymorphic transitions observed below 150°C. Thermogravimetric analysis (TGA) shows 98% mass retention up to 200°C, confirming thermal robustness .
Biological Activity and Mechanisms
Enzyme Inhibition Profiling
Preliminary assays indicate moderate inhibition of monoamine oxidase B (MAO-B, IC<sub>50</sub> = 12.3 μM) and cyclooxygenase-2 (COX-2, IC<sub>50</sub> = 18.7 μM). The furan ring’s electron density likely facilitates π-π stacking with aromatic residues in enzyme active sites, while the carbamoyl group anchors the compound via hydrogen bonds .
Table 3: Enzymatic Targets and Inhibition Data
| Target | IC<sub>50</sub> (μM) | Assay Type |
|---|---|---|
| MAO-B | 12.3 ± 1.2 | Fluorometric |
| COX-2 | 18.7 ± 2.1 | Colorimetric |
| HDAC6 | >50 | Luminescent |
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability (EC<sub>50</sub> = 28.4 μM) via apoptosis induction, evidenced by caspase-3/7 activation (2.8-fold increase vs. control). Synergistic effects with paclitaxel (CI = 0.76) suggest combinatory potential .
Applications in Drug Development
Lead Optimization Strategies
Structural modifications to enhance potency include:
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Halogenation: Introducing bromine at the furan C-5 position improves MAO-B inhibition (IC<sub>50</sub> = 8.9 μM).
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Alkyl Chain Extension: Replacing the carbamoylmethyl group with a 2-methoxyethylcarbamoyl moiety boosts solubility (8.3 mg/mL) .
Formulation Challenges
Poor oral bioavailability (F = 14%) necessitates prodrug approaches. Acetylated derivatives increase permeability (P<sub>app</sub> = 9.6 × 10<sup>−6</sup> cm/s) in Caco-2 monolayers, though hydrolysis rates require optimization .
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